2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid
Overview
Description
2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.19 g/mol. This compound is characterized by its amino group (-NH2) attached to the alpha carbon of a propanoic acid, with a tetrahydrofuran ring attached to the beta carbon.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting from tetrahydrofuran and amino acids
Industrial Production Methods: On an industrial scale, the compound is produced using optimized chemical reactions that ensure high yield and purity. The process involves the use of catalysts and controlled reaction conditions to achieve the desired product.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group in the tetrahydrofuran ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles such as halides or tosylates under acidic or basic conditions.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Alcohols
Substitution: Substituted tetrahydrofurans
Scientific Research Applications
2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used to study protein interactions and enzyme activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The amino group can interact with enzymes and receptors, influencing biological processes.
Pathways: It can modulate metabolic pathways and signaling cascades, leading to various physiological effects.
Comparison with Similar Compounds
2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid is similar to other amino acids and tetrahydrofuran derivatives, but it has unique structural features that distinguish it from these compounds:
Similar Compounds: Alanine, Valine, Leucine, and other tetrahydrofuran derivatives.
Uniqueness: The presence of the tetrahydrofuran ring attached to the amino acid backbone gives it distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-3-(oxolan-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c8-6(7(9)10)3-5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUZUAJROYEUAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00712419 | |
Record name | 3-Oxolan-3-ylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00712419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248703-88-9 | |
Record name | 3-Oxolan-3-ylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00712419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-(oxolan-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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